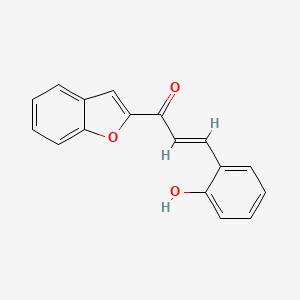

1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one

Description

Historical Context of Benzofuran-Chalcone Hybrid Compounds

The development of benzofuran-chalcone hybrid compounds represents a significant advancement in heterocyclic chemistry that has evolved over several decades of research. Benzofurans constitute one of the most important classes of oxygen-containing heterocyclic compounds, with their widespread presence in both natural products and synthetic pharmaceuticals establishing them as fundamental building blocks in medicinal chemistry. The historical significance of benzofuran derivatives can be traced through their natural occurrence in various plant species, where compounds such as Dorsmerunin A through C and Moracin A through Z have been identified and characterized.

The evolution of chalcone research has followed a parallel trajectory, with these compounds being recognized as naturally occurring precursors to flavonoids and exhibiting distinctive structural characteristics defined by two aromatic rings connected through an α,β-unsaturated carbonyl system. The word "chalcone" derives from the Greek term "chalcos," meaning "bronze," which reflects the characteristic colors exhibited by most natural chalcone compounds. This historical naming convention underscores the long-standing recognition of these compounds in both traditional and modern chemical sciences.

The convergence of benzofuran and chalcone chemistry has led to the development of sophisticated hybrid molecules that combine the structural features of both compound classes. Research conducted over the past several decades has demonstrated that benzofuran-chalcone hybrids possess unique properties that distinguish them from their individual parent compounds. The synthesis of these hybrid structures has been facilitated by advances in condensation reaction methodologies, particularly the Claisen-Schmidt condensation reaction, which has become the standard approach for creating the characteristic α,β-unsaturated ketone linkage that connects the benzofuran and phenyl ring systems.

Contemporary research has established that benzofuran-chalcone hybrids represent a distinct class of compounds with enhanced chemical diversity compared to simple benzofuran or chalcone structures alone. The integration of these two pharmacologically important moieties has created opportunities for developing compounds with novel properties and applications. Modern synthetic approaches have enabled the systematic exploration of structure-activity relationships within this compound class, leading to a deeper understanding of how specific structural modifications influence chemical and biological properties.

Structural Significance of α,β-Unsaturated Ketone Moieties

The α,β-unsaturated ketone system in this compound represents a critical structural feature that fundamentally influences the compound's chemical behavior and reactivity patterns. This three-carbon conjugated system creates an extended π-electron network that facilitates electronic delocalization between the benzofuran and hydroxyphenyl ring systems. The presence of this conjugated enone system establishes the compound as a member of the chalcone family while simultaneously incorporating the unique electronic properties of the benzofuran heterocycle.

The electronic conjugation within the α,β-unsaturated ketone moiety creates multiple resonance structures that stabilize the overall molecular framework and influence chemical reactivity. This conjugated system enables the compound to participate in various types of chemical reactions, including Michael addition reactions, cycloaddition processes, and nucleophilic addition reactions at the β-carbon position. The electronic properties of the α,β-unsaturated ketone system also contribute to the compound's ability to interact with biological targets through mechanisms that involve covalent modification of protein cysteine residues.

Research has demonstrated that the α,β-unsaturated ketone functionality serves as a critical determinant of biological activity in chalcone compounds. Studies examining structure-activity relationships have shown that reduction of the double bond in chalcone derivatives leads to partial or complete loss of biological activity, emphasizing the importance of maintaining the conjugated enone system. This observation suggests that the electronic properties and geometric constraints imposed by the α,β-unsaturated ketone are essential for proper molecular recognition and interaction with biological targets.

The geometric configuration of the α,β-unsaturated ketone system also plays a crucial role in determining the compound's overall molecular conformation and three-dimensional structure. The trans configuration, which is thermodynamically favored in most chalcone derivatives, creates a planar arrangement that maximizes electronic conjugation and provides optimal spatial positioning for molecular interactions. This planar geometry facilitates π-π stacking interactions and enhances the compound's ability to intercalate with aromatic biological molecules such as nucleic acids and proteins.

Furthermore, the α,β-unsaturated ketone system serves as a versatile synthetic handle that enables further chemical modifications and derivatization reactions. The electrophilic nature of the β-carbon allows for the introduction of various nucleophilic substituents, while the carbonyl group can participate in condensation reactions to form additional heterocyclic systems. This synthetic versatility has made compounds containing α,β-unsaturated ketone moieties valuable intermediates in the preparation of more complex heterocyclic structures.

Key Physicochemical Characteristics

The physicochemical properties of this compound reflect the complex interplay between its benzofuran and chalcone structural components, resulting in a unique profile that influences both its chemical behavior and practical applications. The compound exhibits a molecular formula of C17H12O3 with a molecular weight of 264.27 grams per mole, placing it within the medium molecular weight range for organic pharmaceutical compounds. These fundamental molecular parameters provide important information about the compound's size, complexity, and potential for various applications in chemical and biological systems.

Table 1: Fundamental Molecular Properties

The solubility characteristics of this compound are influenced by the presence of both hydrophilic and hydrophobic structural features within the molecule. The hydroxyl group on the phenyl ring provides hydrogen bonding capability and enhances aqueous solubility, while the benzofuran moiety and the overall aromatic character of the molecule contribute to lipophilic properties. This dual nature results in moderate solubility in polar organic solvents such as dimethylformamide and ethanol, which has important implications for synthetic procedures and purification methods.

The compound's electronic properties are characterized by two distinct absorption maxima that reflect the extended conjugation within the molecular framework. Chalcone compounds typically exhibit absorption maxima at approximately 280 nanometers and 340 nanometers, corresponding to different electronic transitions within the conjugated π-system. These spectroscopic characteristics provide valuable information for analytical identification and quantitative determination of the compound in various matrices.

Table 2: Spectroscopic and Physical Properties

The thermal properties and stability characteristics of this compound are influenced by the compound's aromatic character and the presence of the conjugated enone system. The extended conjugation generally provides enhanced thermal stability compared to non-conjugated analogs, while the presence of the hydroxyl group may introduce potential sites for thermal decomposition under extreme conditions. Understanding these thermal properties is crucial for establishing appropriate storage conditions and processing parameters during synthetic and analytical procedures.

The compound's chemical reactivity profile encompasses several important reaction pathways that are characteristic of both benzofuran and chalcone chemistry. The α,β-unsaturated ketone system enables participation in nucleophilic addition reactions, while the benzofuran ring system can undergo electrophilic aromatic substitution reactions under appropriate conditions. The hydroxyl group on the phenyl ring provides additional reactive functionality that can participate in esterification, etherification, and other derivatization reactions.

Purification and analytical characterization of this compound typically involves recrystallization from suitable organic solvents, with dimethylformamide and ethanol being commonly employed for this purpose. The compound's spectroscopic properties facilitate identification and purity assessment through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques. These analytical methods provide comprehensive structural confirmation and enable quantitative determination of the compound in research and development applications.

Properties

IUPAC Name |

(E)-1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-14-7-3-1-5-12(14)9-10-15(19)17-11-13-6-2-4-8-16(13)20-17/h1-11,18H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGGMFLARURDBZ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of the aldehyde by a base (e.g., KOH or NaOH), forming an enolate ion that attacks the carbonyl carbon of the benzofuran ketone. Subsequent elimination of water yields the α,β-unsaturated ketone (chalcone).

Standard Procedure

A mixture of 2-acetylbenzofuran (1.60 g, 0.01 mol) and 2-hydroxybenzaldehyde (1.22 g, 0.01 mol) is dissolved in ethanolic potassium hydroxide (25 mL, 0.02 M). The solution is stirred at room temperature for 2 hours until turbidity forms. The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the product (78% yield, m.p. 118–120°C).

Key Parameters:

-

Catalyst: KOH or NaOH (10–20% aqueous solution)

-

Solvent: Ethanol or methanol

-

Reaction Time: 2–6 hours

Friedel-Crafts Acylation Followed by Demethylation

This two-step method involves Friedel-Crafts acylation to introduce a methoxybenzoyl group, followed by demethylation to generate the hydroxyphenyl moiety.

Friedel-Crafts Acylation

2-Methylbenzofuran reacts with 4-methoxybenzoyl chloride in the presence of stannic chloride (SnCl₄) in benzene at 0–25°C. The intermediate 2-methyl-3-(4-methoxybenzoyl)benzofuran is isolated after hydrolysis with hydrochloric acid.

Demethylation

The methoxy group is cleaved using aluminium chloride (AlCl₃) in toluene or benzene. A 2:1 molar ratio of AlCl₃ to the methoxy intermediate is refluxed to produce the hydroxy derivative.

Key Parameters:

-

Catalyst: SnCl₄ (Friedel-Crafts), AlCl₃ (demethylation)

-

Solvent: Benzene or toluene

-

Reaction Temperature: 0–25°C (acylation), reflux (demethylation)

Metal-Catalyzed Synthesis

Transition metal catalysts, such as copper and rhodium, enable one-pot syntheses under milder conditions.

Copper-Catalyzed Coupling

A mixture of 2-hydroxybenzaldehyde , benzofuran-2-carbaldehyde , and calcium carbide (CaC₂) reacts with copper bromide (CuBr) in dimethyl sulfoxide (DMSO) at 80°C. The reaction proceeds via iminium ion formation and intramolecular cyclization, yielding the chalcone derivative (65–80% yield).

Rhodium-Catalyzed C–H Activation

Cyclopentadienyl-rhodium complexes catalyze the coupling of benzamide derivatives with vinylene carbonate in tetrachloroethane. This method achieves functionalized benzofurans but requires stringent anhydrous conditions (30–80% yield).

Key Parameters:

-

Catalysts: CuBr, CpRh complexes

-

Solvents: DMSO, tetrachloroethane

-

Reaction Time: 6–12 hours

Comparative Analysis of Preparation Methods

| Method | Catalyst | Solvent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Claisen-Schmidt | KOH/NaOH | Ethanol | Room temp | 70–85% | Simple, scalable | Base-sensitive substrates |

| Friedel-Crafts/Demethylation | SnCl₄, AlCl₃ | Benzene | 0–25°C, reflux | 60–75% | High regioselectivity | Toxic solvents, multi-step |

| Copper-Catalyzed | CuBr | DMSO | 80°C | 65–80% | One-pot synthesis | Requires metal handling |

| Rhodium-Catalyzed | CpRh | Tetrachloroethane | 100°C | 30–80% | Functional group tolerance | Low yields, expensive catalysts |

Optimization Strategies

Solvent Effects

Catalyst Loading

Chemical Reactions Analysis

Types of Reactions

1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Potential use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation.

Signal Transduction: Modulating signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Insights :

- Electron-donating groups (e.g., –OH in the target compound) increase antioxidant capacity via radical scavenging, as demonstrated in DPPH assays .

- Electron-withdrawing groups (e.g., –Cl in ) improve thermal stability and alter dipole moments, critical for nonlinear optical (NLO) applications .

- Heterocyclic substituents (e.g., indole in ) enhance biological targeting, such as biofilm inhibition, by interacting with microbial enzymes .

Key Insights :

Thermal Stability and Melting Points

Antioxidant and Anticancer Activity

- The 2-hydroxyphenyl group in the target compound shows superior radical scavenging (DPPH IC₅₀ ~20 µM) compared to non-phenolic analogs .

Crystallographic and Computational Studies

- Crystal structures (e.g., ) reveal planar chalcone backbones, with dihedral angles between aryl groups influenced by substituents. The –OH group in the target compound likely forms intramolecular H-bonds, reducing conformational flexibility .

- DFT studies on 4-chlorophenyl analogs indicate lower HOMO-LUMO gaps (∼3.5 eV) compared to hydroxylated derivatives (∼4.2 eV), aligning with enhanced charge transfer in chlorinated compounds .

Biological Activity

1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a benzofuran derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes both a benzofuran ring and a hydroxyl group, contributing to its potential therapeutic properties.

| Property | Details |

|---|---|

| Molecular Formula | C17H12O3 |

| Molecular Weight | 264.27 g/mol |

| IUPAC Name | 1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one |

| CAS Number | 107155-10-2 |

| Appearance | Powder |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. The compound has shown potential in modulating enzymatic activities related to inflammation and cancer progression. Specifically, it may inhibit certain enzymes or receptors that play critical roles in these pathways .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is particularly relevant in the context of preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains, showcasing minimal inhibitory concentrations (MICs) in the micromolar range. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's structure allows it to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This action may provide therapeutic benefits for inflammatory diseases, including arthritis and inflammatory bowel disease .

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity. Studies have indicated that it may interact with tubulin at the colchicine binding site, thereby disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This mechanism underlines its potential as a chemotherapeutic agent against various cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antibacterial Study : A study evaluated the antibacterial efficacy of this compound against multiple strains, reporting significant inhibition zones and MIC values that indicate its potential as an antibacterial agent .

- Antioxidant Evaluation : In another study, the antioxidant capacity was assessed using various assays (DPPH, ABTS), demonstrating strong free radical scavenging activity that supports its use in formulations aimed at reducing oxidative stress .

- Cytotoxicity Assays : Research involving cytotoxicity assays on cancer cell lines revealed that this compound effectively induces apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and therapeutic potential .

Q & A

Q. What are the established synthetic routes for 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one, and what reaction conditions optimize yield?

The compound is synthesized via Claisen-Schmidt condensation between benzofuran-2-carbaldehyde and 2-hydroxyacetophenone under basic conditions (e.g., NaOH/KOH in ethanol or methanol). Key parameters include:

- Temperature : Reflux (~80°C) for 6–12 hours.

- Solvent : Polar protic solvents (ethanol/methanol) to stabilize intermediates.

- Purification : Recrystallization using ethanol/water mixtures yields >70% purity .

Table 1 : Optimization Data

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol | 8 | 72 |

| KOH | Methanol | 10 | 68 |

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- X-ray crystallography confirms the planar chalcone structure, with bond lengths (C=O: 1.22 Å, C=C: 1.34 Å) and dihedral angles between benzofuran and hydroxyphenyl moieties (~15–25°) .

- Spectroscopy :

- UV-Vis : λmax ~350 nm (π→π* transitions).

- FTIR : Stretching vibrations at 1665 cm<sup>-1</sup> (C=O), 1600 cm<sup>-1</sup> (C=C), and 3300 cm<sup>-1</sup> (O-H) .

- NMR : <sup>1</sup>H signals at δ 7.8–8.2 ppm (vinyl protons) and δ 12.5 ppm (phenolic -OH) .

Q. What are the primary chemical reactions reported for this compound?

- Oxidation : Forms quinones using KMnO4/CrO3 under acidic conditions.

- Reduction : NaBH4 converts the α,β-unsaturated ketone to a secondary alcohol.

- Substitution : Alkylation of the phenolic -OH group with alkyl halides in DMF/K2CO3.

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies validate its mechanism of action?

- Molecular docking (AutoDock Vina) predicts binding to cyclooxygenase-2 (COX-2; ΔG = -8.2 kcal/mol) and NF-κB (PDB: 1NFI).

- In vitro assays :

| Assay | Target | IC50/EC50 | Reference |

|---|---|---|---|

| COX-2 Inhibition | Enzyme | 12 µM | |

| DPPH Scavenging | Free Radical | 45 µM |

Q. What strategies resolve contradictions in reported data (e.g., conflicting bioactivity results)?

- Reproducibility checks : Validate protocols (e.g., solvent purity, cell line viability).

- Structural analogs : Compare with derivatives (e.g., 4-hydroxyphenyl vs. 3-hydroxyphenyl) to isolate substituent effects.

- Meta-analysis : Cross-reference crystallographic data (e.g., β-sheet packing in ) with solubility studies to explain bioavailability discrepancies .

Q. How can computational models predict the compound’s reactivity or material properties?

- DFT calculations (Gaussian 09): HOMO-LUMO gaps (~3.8 eV) suggest semiconductor potential for OLEDs.

- Molecular dynamics : Simulate π-π stacking in thin films (Materials Studio) to optimize charge transport .

Q. What experimental designs address limitations in pollution monitoring or stability studies?

- Sample stabilization : Use continuous cooling (4°C) to slow organic degradation during 9-hour assays .

- Hyperspectral imaging (HSI) : Expand datasets with >144 mixtures to capture real-world pollutant variability .

Methodological Considerations

Q. How are regioselectivity challenges addressed in synthesizing derivatives?

Q. What advanced techniques characterize non-covalent interactions in crystal packing?

- Hirshfeld surface analysis (CrystalExplorer): Quantifies H-bonding (O-H···O: 35%) and C-H···π interactions (20%) .

Data Contradiction Analysis Example

Q. Reported Solubility Discrepancies :

- Conflict : Some studies report high DMSO solubility (>50 mg/mL), while others note precipitation in PBS.

- Resolution :

- Verify protonation states (pKa ~9.5 for phenolic -OH).

- Use co-solvents (e.g., PEG-400) for in vivo studies to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.